Isovaleric Anhydride: A Comprehensive Technical Guide
Isovaleric Anhydride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical and physical properties of isovaleric anhydride (B1165640), a key reagent in organic synthesis. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering concise data, experimental protocols, and visualizations to support laboratory work and process development.
Core Chemical Properties
Isovaleric anhydride, also known as 3-methylbutanoic anhydride, is a clear, colorless liquid. It is a symmetric anhydride derived from isovaleric acid and is utilized in a variety of chemical transformations, most notably in acylation reactions to introduce the isovaleroyl group into molecules. Its utility is prominent in the synthesis of pharmaceuticals, agrochemicals, and fragrances.
Physical and Chemical Data
The fundamental physical and chemical properties of isovaleric anhydride are summarized in the table below for quick reference. These values have been compiled from various chemical data sources and safety data sheets.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₃[1][2] |
| Molecular Weight | 186.25 g/mol [1][2] |
| CAS Number | 1468-39-9[2] |
| Appearance | Clear, colorless liquid |
| Density | 0.932 g/mL at 20 °C |
| Boiling Point | 215 °C (419 °F) at 760 mmHg |
| Melting Point | -55 °C |
| Flash Point | 91 °C (195.8 °F) |
| Refractive Index (n²⁰/D) | 1.417 |
| Solubility | Reacts with water. Soluble in many organic solvents. |
Reactivity and Stability
Isovaleric anhydride is a reactive chemical, a characteristic that makes it a useful acylating agent. However, this reactivity also necessitates careful handling and storage.
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Moisture Sensitivity: The compound is sensitive to moisture and will readily hydrolyze in the presence of water to form two equivalents of isovaleric acid.[3] This reaction is typically uncatalyzed but can be accelerated by acids or bases. Due to this reactivity, it should be stored under anhydrous conditions, for instance, under an inert atmosphere of nitrogen or argon.
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Acylation Reactions: Isovaleric anhydride is an effective reagent for the acylation of alcohols, phenols, and amines to form the corresponding esters and amides. These reactions are fundamental in organic synthesis for the introduction of the isovaleroyl group, which can be a key structural motif in various target molecules. Catalysts such as 4-(dimethylamino)pyridine (DMAP) or Lewis acids like bismuth triflate can be employed to enhance the rate of these reactions, especially with sterically hindered substrates.[4][5][6][7]
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Incompatibilities: Isovaleric anhydride is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to vigorous and potentially hazardous reactions.
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of key physical properties and for conducting typical reactions involving isovaleric anhydride. These protocols are based on standard laboratory techniques and may require optimization for specific experimental setups and purity requirements.
Determination of Boiling Point
The boiling point of a liquid is a crucial physical constant for its identification and purity assessment. A common and effective method for determining the boiling point of a small sample is the Thiele tube method.
Apparatus:
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Thiele tube filled with mineral oil
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Thermometer (calibrated)
-
Small test tube (e.g., 75 x 10 mm)
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Capillary tube (sealed at one end)
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Bunsen burner or heating mantle
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Stand and clamps
Procedure:
-
A small amount of isovaleric anhydride (approximately 0.5 mL) is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
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The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
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The assembly is clamped and immersed in the Thiele tube containing mineral oil, with the side arm of the Thiele tube positioned for heating.
-
The side arm of the Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued (B1498344) when a steady stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Determination of Density
The density of a liquid can be determined accurately using a pycnometer or, more simply, by measuring the mass of a known volume.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
The clean, dry pycnometer is weighed accurately on an analytical balance.
-
The pycnometer is filled with isovaleric anhydride, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.
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The filled pycnometer is placed in a constant temperature water bath (e.g., at 20 °C) for a specified time to allow the liquid to reach thermal equilibrium.
-
The pycnometer is removed from the bath, dried, and weighed again.
-
The mass of the isovaleric anhydride is determined by subtracting the mass of the empty pycnometer.
-
The density is calculated by dividing the mass of the isovaleric anhydride by the known volume of the pycnometer.
Determination of Refractive Index
The refractive index is a measure of how light propagates through a substance and is a valuable parameter for identification and quality control. An Abbe refractometer is commonly used for this measurement.
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator
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Dropper or pipette
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Lint-free tissue
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Standard calibration liquid (e.g., distilled water)
Procedure:
-
The Abbe refractometer is turned on, and the constant temperature circulator is set to the desired temperature (e.g., 20 °C).
-
The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and a lint-free tissue.
-
A drop of the calibration liquid is placed on the prism, and a reading is taken to ensure the instrument is calibrated correctly.
-
The prism is cleaned and dried again.
-
A few drops of isovaleric anhydride are placed on the prism.
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The prism is closed, and the light source is adjusted to illuminate the field of view.
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The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
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The refractive index is read from the scale.
Acylation of an Alcohol
This protocol describes a general procedure for the acylation of a primary or secondary alcohol with isovaleric anhydride, often catalyzed by DMAP.
Materials:
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Alcohol (e.g., benzyl (B1604629) alcohol)
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Isovaleric anhydride
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4-(Dimethylamino)pyridine (DMAP)
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Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
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Round-bottom flask with a magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
-
The alcohol (1 equivalent) and DMAP (0.1 equivalents) are dissolved in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Isovaleric anhydride (1.2 equivalents) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.
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The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is transferred to a separatory funnel, and the layers are separated.
-
The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
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The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude ester product.
-
The product can be further purified by column chromatography if necessary.
Visualizations
Logical Relationships of Isovaleric Anhydride's Properties
The following diagram illustrates the interconnectedness of the physical properties, reactivity, and applications of isovaleric anhydride.
Caption: Interrelationships of Isovaleric Anhydride's Properties and Applications.
Experimental Workflow for Acylation of an Alcohol
This diagram outlines the typical laboratory workflow for the acylation of an alcohol using isovaleric anhydride.
Caption: Workflow for the Acylation of an Alcohol with Isovaleric Anhydride.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Isovaleric anhydride | C10H18O3 | CID 73847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [PDF] Hydrolysis of Isobutyric Anhydride: Effect of Partial Miscibility of Reactants on Kinetics | Semantic Scholar [semanticscholar.org]
- 4. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Ester synthesis by acylation [organic-chemistry.org]
